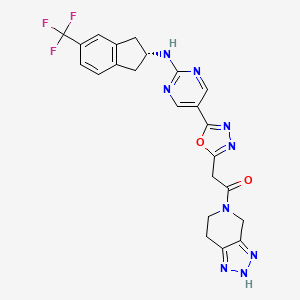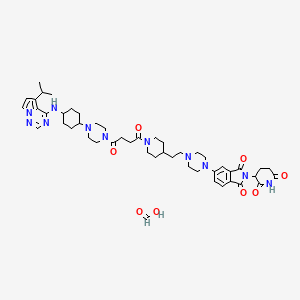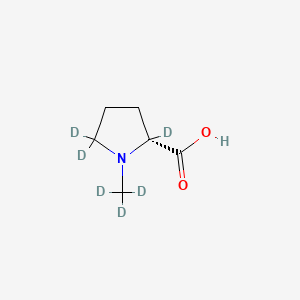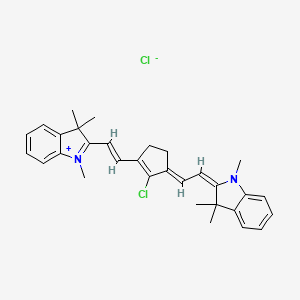
Limonoic acid, 1,4-deepoxy-1,2-didehydro-4,19-epoxy-, di-delta-lactone, (19R)-; Acidissimin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Limonoic acid, 1,4-deepoxy-1,2-didehydro-4,19-epoxy-, di-delta-lactone, (19R)-, also known as Acidissimin, is a complex organic compound belonging to the class of limonoids. Limonoids are a group of highly oxygenated triterpenoids, commonly found in citrus fruits and other plants. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of limonoic acid derivatives typically involves multiple steps, including oxidation, reduction, and cyclization reactions. The specific synthetic route for Acidissimin may involve the following steps:
Oxidation: Starting from a suitable triterpenoid precursor, oxidation reactions are carried out to introduce oxygen functionalities.
Cyclization: Intramolecular cyclization reactions are employed to form the epoxy and lactone rings.
Reduction: Selective reduction steps are used to achieve the desired stereochemistry and functional group modifications.
Industrial Production Methods: Industrial production of such complex compounds often relies on biotechnological approaches, including the use of plant cell cultures or microbial fermentation. These methods can provide a sustainable and scalable source of the compound.
Types of Reactions:
Oxidation: Acidissimin can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the epoxy and lactone rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for cyclization reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acidissimin and its derivatives are studied for their unique chemical properties and potential as synthetic intermediates in organic chemistry.
Biology: In biological research, Acidissimin is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Medicine: The compound’s bioactive properties make it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.
Industry: Acidissimin may find applications in the food and cosmetic industries due to its natural origin and potential health benefits.
Wirkmechanismus
The mechanism of action of Acidissimin involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or signaling pathways involved in cancer cell proliferation or inflammation. The exact molecular targets and pathways can be elucidated through biochemical and molecular biology studies.
Vergleich Mit ähnlichen Verbindungen
Limonin: Another limonoid with similar biological activities.
Nomilin: Known for its anti-cancer and anti-inflammatory properties.
Obacunone: Studied for its potential therapeutic effects.
Comparison: Acidissimin is unique due to its specific structural features, such as the epoxy and lactone rings, which may confer distinct biological activities compared to other limonoids. Its specific stereochemistry and functional groups also contribute to its uniqueness.
Conclusion
Limonoic acid, 1,4-deepoxy-1,2-didehydro-4,19-epoxy-, di-delta-lactone, (19R)-; Acidissimin is a complex and biologically active compound with potential applications in various fields
Eigenschaften
Molekularformel |
C26H28O8 |
|---|---|
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
(2S,13R,14R,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-3-ene-5,12,17-trione |
InChI |
InChI=1S/C26H28O8/c1-22(2)15-11-16(27)24(4)14(25(15)9-6-17(28)31-21(25)34-22)5-8-23(3)18(13-7-10-30-12-13)32-20(29)19-26(23,24)33-19/h6-7,9-10,12,14-15,18-19,21H,5,8,11H2,1-4H3/t14?,15?,18?,19?,21?,23-,24-,25-,26+/m0/s1 |
InChI-Schlüssel |
ZYPFSBYGJYBBBK-ASLCLNTCSA-N |
Isomerische SMILES |
C[C@@]12CCC3[C@]([C@@]14C(O4)C(=O)OC2C5=COC=C5)(C(=O)CC6[C@]37C=CC(=O)OC7OC6(C)C)C |
Kanonische SMILES |
CC1(C2CC(=O)C3(C(C24C=CC(=O)OC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12400706.png)
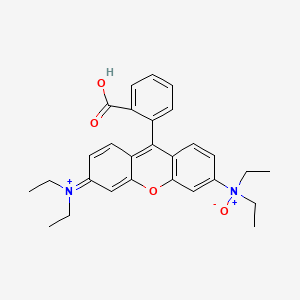

![1-[(2R,5S)-4-azido-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400731.png)
![2-[3-[(2R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12400738.png)
![(2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400745.png)

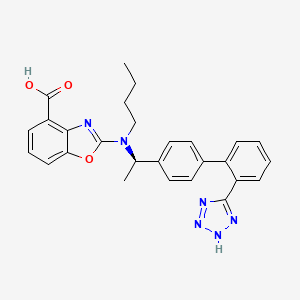
![(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12400766.png)

